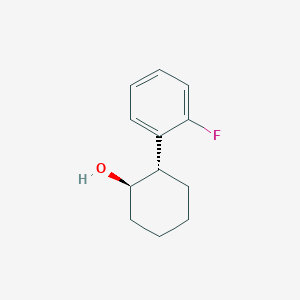

(1R,2S)-2-(2-Fluorophenyl)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2-Fluorophenyl)cyclohexan-1-ol is a chiral compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as trans-1-(2-fluorophenyl)-2-(hydroxymethyl)cyclohexane or trans-2-(2-fluorophenyl)-1-cyclohexanol. It is a white crystalline solid that is soluble in water and organic solvents. In

Scientific Research Applications

Enantioselective Synthesis

Chiral Auxiliaries : (1R,2R)-2-(4-tert-Butylphenoxy)cyclohexan-1-ol and similar compounds have been utilized as chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids, showcasing their importance in achieving high optical purities in chemical reactions (Basavaiah & Krishna, 1995).

Molecular Recognition : Optically pure variants of these compounds have been employed as chiral solvating agents for molecular recognition, detectable through NMR or fluorescence spectroscopy. This application is significant in the discrimination of isomers of various acids and peptides, and for quantitative determination in practical applications (Khanvilkar & Bedekar, 2018).

Structural and Synthesis Studies

Structural Analysis : The compound and its derivatives have been studied for their molecular structure, as evidenced by the analysis of (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one. Such studies reveal details like bond lengths, angles, and conformations, contributing to a deeper understanding of molecular interactions and properties (Jasinski et al., 2012).

Synthesis of Polyols and Ligands : The compound serves as a building block in the synthesis of cyclohexane polyols and ligands, demonstrating its versatility in creating complex molecules for various applications. This includes the synthesis of compounds like fortamine and pseudosugars (Pingli & Vandewalle, 1994).

Pharmaceutical and Chemical Applications

Antitumor Activity : Derivatives of the compound have been synthesized and tested for antitumor activity, highlighting its potential in the development of new chemotherapeutic agents. Studies have explored its use in forming platinum complexes with notable inhibitory effects on cancer cell lines (Dufrasne et al., 2002).

Development of Antisepsis Agents : The compound has been a key intermediate in the synthesis of new antisepsis agents like TAK-242, underlining its role in creating novel medical treatments (Yamada et al., 2006).

properties

IUPAC Name |

(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDQYRMHMRJZQZ-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(2-Fluorophenyl)cyclohexan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)

![9-chloro-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2426883.png)

![3-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2426884.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2426889.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2426892.png)

![9-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]purin-6-amine](/img/structure/B2426893.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)